![molecular formula C5H7ClN2O2 B2892247 (1H-Pyrazol-4-yl)-acetic acid hydrochloride CAS No. 1965310-29-5](/img/structure/B2892247.png)
(1H-Pyrazol-4-yl)-acetic acid hydrochloride
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Overview
Description
“(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is a chemical compound with the CAS Number: 1965310-29-5. It has a linear formula of C5H7ClN2O2 .
Molecular Structure Analysis
The InChI code for “(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H
. This indicates the presence of a pyrazole ring attached to an acetic acid group, with a hydrochloride counterion. Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis
“(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is an off-white solid . It has a molecular weight of 162.58 .Scientific Research Applications
Fluorescent Property Evaluation
A study by Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, starting with 4-alkoxychalcones in glacial acetic acid and (3,4-dimethylphenyl)hydrazaine hydrochloride. These compounds exhibited fluorescence properties in the blue region under ultraviolet radiation, highlighting their potential in fluorescent applications (Hasan, Abbas, & Akhtar, 2011).
Metal Ion Binding
Boa et al. (2005) explored the addition of (Pyrazol‐1‐yl)acetyl groups to Phe−Gly dipeptide, generating derivatives with ATCUN-like copper(II) binding sites. This study provides insights into the structural aspects of copper(II) complexes, offering potential applications in metal ion recognition and coordination chemistry (Boa, Crane, Kowalczyk, & Sultana, 2005).
Corrosion Inhibition
Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives for enhancing mild steel corrosion resistance in hydrochloric acid, showing high inhibition efficiency. This application is crucial for industries dealing with corrosion issues, providing a chemical method to protect infrastructure (Lgaz et al., 2020).
Structural Characterization and Bioassay Screening
Wen et al. (2005) focused on synthesizing dimeric bis[dicarboxylatotetraorganodistannoxanes] through the reaction of bis(pyrazol-1-yl)acetic acid, revealing low fungicide, insecticide, and miticide activities but certain cytotoxicities for Hela cells. The structural elucidation of these compounds provides a foundation for further investigation into their biological and chemical properties (Wen, Song, Du, Zhai, & Tang, 2005).
Future Directions
The future directions for “(1H-Pyrazol-4-yl)-acetic acid hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. Pyrazole derivatives are known for their diverse pharmacological effects and are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Mechanism of Action
Target of Action
For instance, they have been reported to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes, including cell cycle regulation and response to DNA damage .
Mode of Action
For example, some pyrazoline derivatives have demonstrated potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazoline derivative, which had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, some pyrazoline derivatives have shown to affect the pathways related to oxidative stress, leading to changes in the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
For instance, some pyrazoline derivatives have shown potent antileishmanial and antimalarial activities . In addition, they have demonstrated antioxidant and antitumor activities .
Action Environment
For instance, a green and one-pot synthesis of pyrazoline derivatives was conducted in the presence of L-proline as a catalyst and ethanol as the solvent . This approach exhibits notable benefits like high yields, environmental compatibility, an easy procedure, short reaction periods, and mild reaction conditions .
properties
IUPAC Name |
2-(1H-pyrazol-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJYJRCWYVYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-4-yl)-acetic acid hydrochloride | |
CAS RN |
1965310-29-5 |
Source
|
Record name | 2-(1H-pyrazol-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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